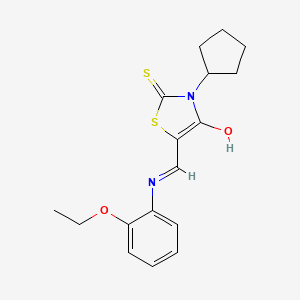

(Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

3-cyclopentyl-5-[(2-ethoxyphenyl)iminomethyl]-4-hydroxy-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S2/c1-2-21-14-10-6-5-9-13(14)18-11-15-16(20)19(17(22)23-15)12-7-3-4-8-12/h5-6,9-12,20H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARXYQHFQOTCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N=CC2=C(N(C(=S)S2)C3CCCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class known for diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a thiazolidinone ring, which is critical for its biological activity. The presence of the cyclopentyl group and the ethoxyphenyl moiety enhances its lipophilicity, potentially improving its bioavailability.

Antioxidant Activity

Research indicates that compounds within the thiazolidinone family exhibit significant antioxidant properties. For instance, studies have shown that similar derivatives can reduce reactive oxygen species (ROS) levels and exhibit radical scavenging activities. The antioxidant effect is pivotal in mitigating oxidative stress-related diseases, suggesting that this compound may also demonstrate similar protective effects against cellular damage.

Anti-inflammatory Effects

Thiazolidinones have been reported to inhibit cytokine production, particularly interleukins and tumor necrosis factor-alpha (TNF-α). The compound's structure suggests it may interact with inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. In vitro studies have shown that related compounds can significantly reduce cytokine levels in activated immune cells.

Anticancer Potential

The anticancer activity of thiazolidinone derivatives has been widely documented. In particular, compounds with structural similarities to this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, a study demonstrated that thiazolidinone analogs could effectively inhibit cell division and promote cell cycle arrest in human cancer cells.

Study 1: Antioxidant Evaluation

A comparative study evaluated the antioxidant capacity of several thiazolidinone derivatives using DPPH and ABTS assays. Results indicated that compounds with similar substituents to this compound exhibited IC50 values ranging from 20 to 50 µM, indicating moderate antioxidant activity.

Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation, this compound was tested for its ability to inhibit TNF-α production. The results showed a significant reduction in TNF-α levels at concentrations as low as 10 µM, highlighting its potential as an anti-inflammatory agent.

Study 3: Anticancer Activity

A recent investigation assessed the cytotoxic effects of various thiazolidinones on breast cancer cell lines. The compound demonstrated an IC50 value of 15 µM against MCF-7 cells, suggesting potent anticancer properties compared to standard chemotherapeutics.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives, including (Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one, exhibit promising anticancer properties.

Case Studies

A notable study synthesized a series of thiazolidinone derivatives and tested their anticancer activity against multiple cancer types. The results indicated significant cytotoxic effects on Caco-2 and MDA-MB-231 cells, with IC50 values suggesting potent activity .

Inhibition of 11β-Hydroxysteroid Dehydrogenase

Another critical application of this compound is its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders and cancer.

Research Findings

In vitro studies have shown that certain derivatives can inhibit 11β-HSD1 activity by over 50% at concentrations as low as 10 µM . This inhibition is significant for developing therapies targeting metabolic syndrome and related conditions.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to improve efficiency .

Comparison with Similar Compounds

Key Structural Variations :

The 2-ethoxyphenylamino group introduces hydrogen-bonding capabilities, unlike simple benzylidene or heteroaromatic substituents .

Physicochemical Properties

- Melting Points : Derivatives with bulky or polar substituents (e.g., hydroxy, methoxy) exhibit higher melting points due to intermolecular interactions. For example, (Z)-5-(4-hydroxybenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one melts at 223°C , whereas furan-substituted analogs melt at lower temperatures (~140°C) . The target compound’s cyclopentyl group may elevate its melting point relative to less bulky analogs.

- Spectral Data: IR: All compounds show C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches. The target compound’s 2-ethoxyphenylamino group may introduce N-H stretches (~3300 cm⁻¹) absent in benzylidene derivatives . NMR: The cyclopentyl group’s protons resonate at δ 1.5–2.5 ppm (¹H), distinct from phenyl (δ 6.5–8.0 ppm) or isopropyl (δ 1.0–1.5 ppm) substituents .

Computational and Structural Insights

- Docking Studies : Bulky substituents (e.g., cyclopentyl) may occupy hydrophobic pockets in enzyme active sites, as seen in similar compounds .

- Lipophilicity (LogP) : Cyclopentyl derivatives (predicted LogP: ~3.5) are more lipophilic than phenyl (LogP: ~2.8) or hydroxy-substituted analogs (LogP: ~1.5), influencing pharmacokinetics .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a Knoevenagel condensation between a thioxothiazolidin-4-one precursor and an aldehyde derivative. For example, analogs with similar scaffolds are synthesized by refluxing 3-substituted-2-thioxothiazolidin-4-one with aldehydes (e.g., benzaldehyde derivatives) in ethanol or methanol under basic conditions (e.g., sodium acetate) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes.

- Temperature control : Reflux (~80°C) ensures complete imine formation.

- Catalyst use : Anhydrous sodium acetate enhances electrophilicity of the aldehyde. Yields range from 35–85% depending on substituent steric effects .

Q. Which spectroscopic techniques are critical for confirming the Z-configuration and structural integrity?

- NMR Spectroscopy : The Z-configuration is confirmed via coupling constants (typically 10–12 Hz) observed in proton-coupled NMR spectra. For example, in analogs like (Z)-5-benzylidene derivatives, the vinylic proton (Hβ) shows coupling with C4 of the thiazolidinone ring .

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm) and C=S (~1200 cm) confirm core functionality .

- X-ray Crystallography : Resolves stereochemistry unambiguously. For instance, crystal structures of related compounds reveal planar thiazolidinone rings and dihedral angles <10° between substituents .

Advanced Research Questions

Q. How can computational methods elucidate interactions between this compound and biological targets like tyrosinase?

- Molecular Docking : Docking studies (e.g., using AutoDock Vina) reveal binding modes. In analogs, the cyclopentyl group occupies hydrophobic pockets, while the thioxothiazolidinone core forms hydrogen bonds with catalytic copper ions in tyrosinase’s active site .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes. For example, MD trajectories (100 ns) show that 2-ethoxyphenyl substituents reduce conformational flexibility, enhancing binding affinity .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies, correlating with experimental IC values (e.g., 1.03 µM for competitive inhibitors) .

Q. What strategies resolve discrepancies in crystallographic data for thioxothiazolidinone derivatives?

- Hirshfeld Surface Analysis : Identifies weak interactions (e.g., C–H⋯S contacts) that may cause packing variations. In a 4-chlorobenzylidene analog, this method clarified discrepancies in hydrogen-bonding networks .

- SHELX Refinement : Use of SHELXL for high-resolution data reduces R-factor errors (<0.03). For twinned crystals, SHELXD/SHELXE pipelines improve phase solutions .

- Multi-Conformer Models : Address disorder in flexible substituents (e.g., cyclopentyl groups) by refining alternate conformers with occupancy ratios .

Q. How do cyclopentyl and 2-ethoxyphenyl substituents influence electronic properties and bioactivity?

- Electron-Withdrawing Effects : The 2-ethoxyphenyl group increases electrophilicity of the exocyclic double bond, enhancing reactivity with nucleophilic residues (e.g., histidine in tyrosinase) .

- Lipophilicity : Cyclopentyl groups elevate log P values (e.g., ~3.5), improving membrane permeability in cell-based assays .

- Steric Effects : Bulkier substituents reduce rotational freedom, stabilizing bioactive conformations. For example, cyclopentyl analogs show 10-fold higher tyrosinase inhibition than phenyl derivatives .

Methodological Challenges

Q. What are key challenges in achieving regioselectivity during synthesis of thiazolidinone derivatives?

- Competitive Side Reactions : Aldol condensation may compete with Knoevenagel pathways. Using sterically hindered aldehydes (e.g., 2-ethoxybenzaldehyde) minimizes side products .

- pH Sensitivity : Strongly acidic conditions protonate the amine, reducing nucleophilicity. Sodium acetate (pH ~8.5) optimizes imine formation .

Q. How can oxidative stress pathways be evaluated to assess antioxidant efficacy?

- In Vitro ROS Assays : Use DCFH-DA probes in B16F10 cells to quantify ROS reduction. For example, 10 µM of a related thioxothiazolidinone reduced ROS by 60% .

- ONOO⁻ Scavenging : Competitive ELISA assays measure peroxynitrite inhibition (IC ~2.5 µM) .

- Nrf2 Pathway Analysis : Western blotting detects upregulation of antioxidant proteins (e.g., HO-1) in response to compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.